molecular formula C20H28N4O2 B2375087 tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1186648-43-0

tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B2375087
CAS RN: 1186648-43-0
M. Wt: 356.47
InChI Key: NOOVMWIMGKURLH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate (TB-5-PEPT) is a novel pyrazinecarboxylate compound that has been studied for its potential applications in a variety of scientific research areas. TB-5-PEPT has been found to have a number of interesting biochemical and physiological effects, as well as a wide range of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate has been explored in various studies, focusing on the synthesis of related pyrazole compounds. For example, Martins et al. (2012) demonstrated the regioselective synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the importance of reaction media and conditions in achieving desired regioselectivity (Martins et al., 2012). Similarly, Richter et al. (2009) reported on the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, providing insights into the structural characteristics of such compounds (Richter et al., 2009).

Chemical Reactivity and Applications

  • The reactivity of similar pyrazole derivatives has been a subject of interest. Mironovich and Shcherbinin (2014) studied the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives, which are structurally related to tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate. Their findings contribute to understanding the chemical behavior of such compounds under various conditions (Mironovich & Shcherbinin, 2014).

Potential in Molecular Sensors and Ligands

  • Explorations into the potential of tert-butyl pyrazole derivatives as molecular sensors and ligands have been conducted. For instance, Formica et al. (2018) investigated hydroxypyrazole-based ligands, which could function as fluorescent sensors for Zn(II) ions, indicating potential applications in sensing and detection technologies (Formica et al., 2018).

properties

IUPAC Name

tert-butyl 4-[2-[3-(1H-pyrazol-5-yl)phenyl]ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-20(2,3)26-19(25)24-13-11-23(12-14-24)10-8-16-5-4-6-17(15-16)18-7-9-21-22-18/h4-7,9,15H,8,10-14H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOVMWIMGKURLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC(=CC=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate

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